(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid

Beschreibung

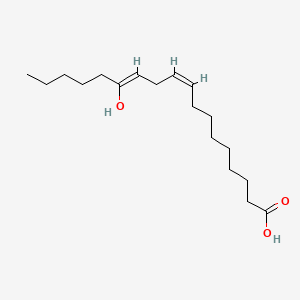

(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid is a hydroxylated fatty acid derivative of linoleic acid. It is a significant compound in the field of biochemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.

Eigenschaften

CAS-Nummer |

67030-67-5 |

|---|---|

Molekularformel |

C18H32O3 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,15,19H,2-6,8,10-14,16H2,1H3,(H,20,21)/b9-7-,17-15- |

InChI-Schlüssel |

KJXHHTPQSFDEKB-UNNWTIKVSA-N |

SMILES |

CCCCCC(=CCC=CCCCCCCCC(=O)O)O |

Isomerische SMILES |

CCCCC/C(=C/C/C=C\CCCCCCCC(=O)O)/O |

Kanonische SMILES |

CCCCCC(=CCC=CCCCCCCCC(=O)O)O |

Synonyme |

13-hydroxylinoleic acid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid typically involves the hydroxylation of linoleic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce a hydroxyl group at specific positions on the fatty acid chain. Chemical synthesis may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of this compound may utilize biotechnological approaches, including microbial fermentation processes. Specific strains of microorganisms, such as fungi or bacteria, can be engineered to produce the compound through metabolic pathways involving the oxidation of linoleic acid.

Analyse Chemischer Reaktionen

Types of Reactions

(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The double bonds and hydroxyl group can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bonds and hydroxyl group.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products

Oxidation: Formation of 13-oxo-octadeca-9,12-dienoic acid.

Reduction: Formation of octadecanoic acid derivatives.

Substitution: Formation of halogenated or esterified derivatives.

Wissenschaftliche Forschungsanwendungen

(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid has diverse applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.

Medicine: Explored for its potential anti-inflammatory and anti-cancer properties. It is also studied for its role in modulating immune responses.

Industry: Utilized in the development of bio-based materials and as an additive in cosmetic formulations.

Wirkmechanismus

The biological effects of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid are mediated through its interaction with specific molecular targets and pathways. It can bind to receptors such as peroxisome proliferator-activated receptors (PPARs) and modulate their activity, leading to changes in gene expression. Additionally, it can influence signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Linoleic Acid: The parent compound of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid, with similar structural features but lacking the hydroxyl group.

(9Z,12Z)-11-hydroxyoctadeca-9,12-dienoic acid: Another hydroxylated derivative of linoleic acid with the hydroxyl group at a different position.

(9Z,12Z,15Z)-13-hydroxyoctadeca-9,12,15-trienoic acid: A trienoic acid derivative with an additional double bond.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for research in various scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.